molecular formula C39H31Br2NP2 B12876136 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B12876136
M. Wt: 735.4 g/mol
InChI Key: WUAGBZYYYYTJIW-UHFFFAOYSA-N
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Description

2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and diphenylphosphino groups attached to a dibenzoazepine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dibenzoazepine core, which is then brominated to introduce bromine atoms at the 2 and 8 positions.

    Phosphination: The brominated dibenzoazepine is then subjected to a phosphination reaction using diphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine groups.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce phosphine oxides back to phosphines.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted dibenzoazepine derivatives can be obtained.

    Oxidation Products: The primary oxidation product is the corresponding phosphine oxide.

    Reduction Products: The reduction of phosphine oxides yields the original phosphine compound.

Mechanism of Action

The mechanism of action of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The diphenylphosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dibenzoazepine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

Molecular Formula

C39H31Br2NP2

Molecular Weight

735.4 g/mol

IUPAC Name

(3,8-dibromo-1-diphenylphosphanyl-11-methyl-5,6-dihydrobenzo[b][1]benzazepin-10-yl)-diphenylphosphane

InChI

InChI=1S/C39H31Br2NP2/c1-42-38-28(24-30(40)26-36(38)43(32-14-6-2-7-15-32)33-16-8-3-9-17-33)22-23-29-25-31(41)27-37(39(29)42)44(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-21,24-27H,22-23H2,1H3

InChI Key

WUAGBZYYYYTJIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC3=C1C(=CC(=C3)Br)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2P(C6=CC=CC=C6)C7=CC=CC=C7)Br

Origin of Product

United States

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